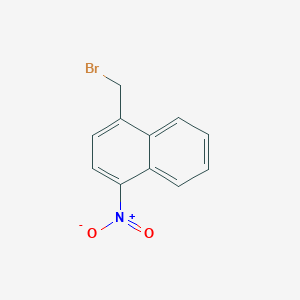

1-(Bromomethyl)-4-nitronaphthalene

Beschreibung

Contextualization within Halogenated Naphthalene (B1677914) Chemistry

Halogenated naphthalenes are a class of compounds where one or more hydrogen atoms on the naphthalene ring system are replaced by halogens. The introduction of a halogen atom can significantly alter the electronic properties and reactivity of the naphthalene core. researchgate.net In the case of 1-(bromomethyl)-4-nitronaphthalene, the bromine is not directly attached to the aromatic ring but to a methyl substituent. This "benzylic" bromide is highly reactive and susceptible to nucleophilic substitution reactions, making the bromomethyl group a key functional handle for molecular elaboration.

The presence of the nitro group at the 4-position further influences the reactivity of the molecule. The nitro group is a powerful electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution. However, it can activate the ring for nucleophilic aromatic substitution, although the primary reactivity of this compound is centered on the bromomethyl group. The combination of the nitrated naphthalene core and the reactive bromomethyl group provides a unique platform for synthesizing a diverse range of derivatives.

Significance in Modern Organic Synthesis and Materials Science

In modern organic synthesis, this compound is a valuable precursor for introducing the 4-nitronaphthylmethyl moiety into various molecular frameworks. This can be achieved through reactions with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. The resulting products can then be further modified, for instance, by reduction of the nitro group to an amino group, which opens up another avenue for chemical diversification. This amino group can be a key component in the synthesis of dyes, pharmaceuticals, and other functional organic molecules. wikipedia.org

The field of materials science has also found applications for compounds derived from this compound. The nitronaphthalene unit is known for its electron-accepting properties. acs.org By incorporating this unit into larger conjugated systems, researchers can tune the electronic and optical properties of materials. This is particularly relevant in the development of organic semiconductors, non-linear optical materials, and fluorescent sensors. The ability to precisely modify the molecular structure through the reactive bromomethyl handle allows for the systematic investigation of structure-property relationships in these advanced materials. acs.org

Overview of Key Research Areas for this compound

Current research involving this compound is focused on several key areas:

Synthesis of Novel Heterocyclic Compounds: The reactive bromomethyl group is utilized to construct complex heterocyclic systems. These ring systems are often scaffolds for biologically active molecules and functional materials.

Development of Fluorescent Probes: The nitronaphthalene core can act as a fluorescence quencher. By designing molecules where a fluorescent reporter is linked to the this compound moiety, researchers can create "turn-on" fluorescent probes for detecting specific analytes. The reaction of the analyte with a receptor part of the molecule would cleave the nitronaphthalene quencher, restoring fluorescence.

Functionalization of Polymers and Surfaces: The ability of the bromomethyl group to react with various functional groups makes it suitable for grafting onto polymer backbones or modifying the surfaces of materials. This can be used to impart new properties, such as light-harvesting capabilities or specific binding affinities, to the bulk material.

Precursor for Biologically Active Molecules: The nitronaphthalene scaffold is found in some compounds with interesting biological activities. This compound serves as a convenient starting material for the synthesis and derivatization of such compounds, allowing for the exploration of their structure-activity relationships. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 g/mol cymitquimica.com |

| CAS Number | 16855-41-7 nbinno.com |

| Boiling Point (Predicted) | 400.1 ± 25.0 °C chemicalbook.com |

| Density (Predicted) | 1.613 ± 0.06 g/cm³ chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNSWOKVTGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508839 | |

| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16855-41-7 | |

| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Bromomethyl 4 Nitronaphthalene

Direct Synthesis Routes to 1-(Bromomethyl)-4-nitronaphthalene

Direct synthesis routes involve starting with a naphthalene (B1677914) derivative that already contains either the methyl or the nitro group at the correct positions and then introducing the second functionality in a single, decisive step.

The most direct and industrially feasible route to this compound is the side-chain bromination of 1-methyl-4-nitronaphthalene (B1293490). nih.govfda.gov This transformation falls under the category of benzylic bromination, a well-established reaction in organic synthesis. The reaction proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, which is activated by the adjacent aromatic ring. oregonstate.edu

The reagent of choice for this type of selective bromination is N-Bromosuccinimide (NBS). masterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which suppresses competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is typically initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.com The process is analogous to the well-documented Wohl-Ziegler reaction. masterorganicchemistry.com While a specific procedure for 1-methyl-4-nitronaphthalene is not extensively detailed in readily available literature, the methodology is highly predictable based on standard organic chemistry principles and numerous similar examples. google.comgoogle.comresearchgate.net

Table 1: Typical Conditions for Free-Radical Bromination

| Parameter | Details |

|---|---|

| Substrate | 1-Methyl-4-nitronaphthalene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or UV light |

| Solvent | Non-polar, inert solvent (e.g., Carbon Tetrachloride, Cyclohexane, Methyl Acetate) google.com |

| Temperature | Typically reflux temperature of the chosen solvent |

An alternative direct approach involves the nitration of 1-(bromomethyl)naphthalene (B1266630). This route requires an electrophilic aromatic substitution reaction to introduce a nitro group onto the ring. The success of this method is entirely dependent on the regioselectivity of the nitration. studysmarter.co.uk

The naphthalene ring system generally undergoes electrophilic attack preferentially at the C1 (or α) position, as the corresponding carbocation intermediate (an arenium ion) is better stabilized by resonance. google.comyoutube.comyoutube.com However, the directing effect of the substituent already on the ring plays a crucial role. The 1-(bromomethyl) group is electron-withdrawing due to the inductive effect of the bromine atom. Electron-withdrawing groups deactivate the aromatic ring to which they are attached, making electrophilic substitution on that ring less favorable. libretexts.org

Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) would be directed to the other, non-substituted ring. libretexts.org In the case of 1-(bromomethyl)naphthalene, this means the primary products would be 1-(bromomethyl)-5-nitronaphthalene and 1-(bromomethyl)-8-nitronaphthalene (the α-positions of the second ring). The desired this compound would be a minor product, as its formation requires substitution on the deactivated ring. Therefore, this route is generally not considered a viable or efficient method for the selective synthesis of the target compound.

Precursor-Based Synthesis of this compound

Precursor-based syntheses involve more steps but can offer better control over regiochemistry. These routes start with a naphthalene core that is easier to functionalize and sequentially build towards the target molecule.

This approach begins with a naphthalene molecule already containing the nitro group at the C4 position. The challenge then becomes the installation of the bromomethyl group at the C1 position.

One plausible pathway starts from 4-nitro-1-naphthaldehyde. This precursor can be reduced to the corresponding alcohol, (4-nitronaphthalen-1-yl)methanol. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄), although care must be taken as NaBH₄ can, under certain conditions or with catalysts, also reduce the nitro group. researchgate.netjsynthchem.com A more robust choice for this aldehyde-to-alcohol transformation is often lithium aluminum hydride (LAH) at low temperatures. nih.gov Following the reduction, the resulting benzylic alcohol can be converted to the target bromide using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another pathway begins with 4-nitro-1-naphthylamine. orgsyn.orgsigmaaldrich.com This compound can be synthesized from 1-nitronaphthalene (B515781). orgsyn.org The amino group can then be transformed into a bromine atom via the Sandmeyer reaction. This classic transformation involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) bromide (CuBr) solution to yield 1-bromo-4-nitronaphthalene. chemicalbook.comsigmaaldrich.com However, this product would then require a subsequent, and likely challenging, functionalization to introduce the methyl group and convert it to a bromomethyl group. A more direct, though less common, modification of this route might involve diazotization followed by a reaction sequence to install the bromomethyl group, but this is not a standard transformation.

This synthetic strategy starts with a naphthalene molecule that already possesses the bromomethyl group at the C1 position. The key step is then the introduction of the nitro group at the C4 position. As discussed in section 2.1.2, the starting material for this route is 1-(bromomethyl)naphthalene. chemicalbook.com The critical step is the nitration of this compound. Based on the principles of electrophilic aromatic substitution, this reaction is not expected to be selective for the desired 4-nitro isomer, instead favoring nitration on the unsubstituted ring. libretexts.org Thus, this pathway is generally inefficient for producing a pure sample of this compound due to the formation of a complex mixture of isomers.

Catalytic Strategies in this compound Synthesis

Modern synthetic methods increasingly rely on catalysts to improve efficiency, selectivity, and environmental friendliness. While specific catalytic processes for the dedicated synthesis of this compound are not widely reported, established catalytic strategies can be applied to the key steps of the most viable routes.

For the free-radical bromination of 1-methyl-4-nitronaphthalene (Section 2.1.1), the reaction is typically initiated thermally or photochemically. The use of light (hν) can be considered a catalytic method in the sense that photons initiate the chain reaction without being consumed.

In the precursor-based routes (Section 2.2.1), catalysis can play a significant role. For instance, the reduction of 4-nitro-1-naphthaldehyde to the corresponding amine can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org However, achieving selective reduction of the aldehyde in the presence of a nitro group, or vice-versa, requires careful selection of the catalyst and reaction conditions. researchgate.netorganic-chemistry.org For example, certain palladium catalysts are known to facilitate the reduction of nitro groups with high selectivity. researchgate.net Similarly, the use of chiral phase-transfer catalysts has been noted in reactions involving 1-(bromomethyl)naphthalene to achieve stereocontrol in subsequent alkylations, although this is not directly relevant to the synthesis of the achiral target molecule itself. nbinno.com

For the nitration step (Sections 2.1.2 and 2.2.2), various catalytic systems have been developed to replace the traditional mixed acid (HNO₃/H₂SO₄) method. These include solid acid catalysts like zeolites or the use of nitronium salts such as NO₂BF₄, which can sometimes offer different regioselectivity compared to classical methods. researchgate.net However, given the strong directing effects in the 1-substituted naphthalene system, overcoming the inherent preference for substitution on the unsubstituted ring would remain a significant challenge for any catalytic system.

Transition Metal-Catalyzed Approaches (e.g., Palladium, Nickel, Copper, Rhodium, Zinc)

The application of transition metal catalysis to the direct benzylic bromination of substrates like 1-methyl-4-nitronaphthalene is an emerging area. While these metals, particularly palladium, are renowned for cross-coupling reactions, their use in direct C(sp³)-H halogenation at the benzylic position is less conventional but holds significant promise.

Research into related transformations provides a conceptual framework. For instance, palladium(II)-catalyzed C-H activation has been successfully applied to the olefination of highly electron-deficient arenes. nih.gov This demonstrates that a Pd(II) catalyst can coordinate to and activate an electron-poor aromatic system, a principle that could potentially be extended to a directed benzylic functionalization. The challenge lies in steering the catalyst's reactivity towards the methyl C-H bonds instead of the aromatic C-H bonds.

A more direct, albeit less common, example involves the use of lanthanum acetate (B1210297) hydrate (B1144303) as a catalyst for the selective benzylic bromination of 2-methylnaphthalene (B46627) with bromine in a non-polar solvent like heptane. researchgate.net This method suggests that lanthanide metals could serve as effective catalysts for this transformation, potentially offering an alternative to traditional radical initiators. The development of specific ligands for metals like palladium, nickel, or copper could enable a catalytic cycle involving oxidative addition into the benzylic C-H bond, followed by reductive elimination with a bromine source. However, detailed studies applying these specific transition metals to the benzylic bromination of nitronaphthalene derivatives remain a frontier in synthetic chemistry.

Photocatalysis and Organocatalysis in Naphthalene Bromination

Photocatalysis and organocatalysis offer mild and selective alternatives for benzylic bromination, proceeding through distinct mechanisms that avoid the high temperatures and stoichiometric initiators of classical methods.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under gentle conditions. In the context of benzylic bromination, an organic dye, such as Eosin Y or Erythrosine B, can be used as a photocatalyst. acs.orgmdpi.com The process is typically initiated by the excitation of the photocatalyst with visible light (e.g., from an LED lamp). The excited catalyst can then activate a brominating agent like N-Bromosuccinimide (NBS), often through a single electron transfer (SET) pathway. This generates a bromine radical, which selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This method is highly chemoselective for the benzylic C-H bond, preventing competing bromination on the electron-deficient aromatic ring. mdpi.com

Organocatalysis: This approach utilizes small organic molecules to catalyze the reaction. For benzylic bromination, an organocatalyst can function by activating the brominating agent. For example, a trityl cation (TrBF₄) can act as a Lewis acid organocatalyst. mdpi.com It can polarize the N-Br bond in NBS, facilitating the generation of a bromine radical upon irradiation with light, which then initiates the radical chain reaction at the benzylic site. mdpi.com These methods represent a significant advance, allowing for highly selective transformations under mild, often room-temperature, conditions.

Lewis Acid and Brønsted Acid Catalyzed Transformations

The choice between a Lewis acid and a Brønsted acid catalyst is a critical strategic decision that dictates the outcome of bromination on an alkyl-substituted aromatic compound. For a substrate like 1-methyl-4-nitronaphthalene, these two classes of acids promote entirely different and selective reaction pathways.

Lewis Acid Catalysis: Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), can effectively catalyze the selective bromination of the benzylic methyl group. The Lewis acid is thought to assist in the generation of a bromine radical from a source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). This initiates a Wohl-Ziegler-type radical chain reaction specifically at the benzylic position, which is favored due to the stability of the resulting benzyl (B1604629) radical. This approach is highly selective for the side chain and does not result in bromination of the aromatic ring. This selectivity is crucial for producing this compound.

Brønsted Acid Catalysis: In stark contrast, Brønsted acids (e.g., trifluoromethanesulfonic acid) promote electrophilic aromatic substitution. The acid activates the brominating agent, increasing the electrophilicity of the bromine atom. This highly electrophilic bromine then attacks the π-system of the naphthalene ring. Due to the presence of the electron-withdrawing nitro group, this reaction would be disfavored and, if it occurred, would be directed by the existing substituents, leading to ring-brominated products rather than the desired benzylic bromide. researchgate.netnih.gov

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The focus is on enhancing safety, reducing waste, and improving energy efficiency.

A key development is the move away from hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which was traditionally used for radical brominations. masterorganicchemistry.com Modern protocols favor safer alternatives such as acetonitrile (B52724) or even solvent-free conditions. acs.orgrsc.org Photochemical brominations have been successfully performed in aqueous biphasic systems, which simplifies the procedure and minimizes exposure to toxic reagents. scirp.org

Continuous flow technology represents a major advance in sustainable synthesis. acs.orgacs.org Performing photochemical benzylic brominations in a flow reactor offers significant advantages over batch processing, including:

Enhanced Safety: Small reactor volumes minimize the risk associated with highly reactive intermediates and exothermic reactions.

Improved Efficiency: Precise control over reaction time, temperature, and light exposure leads to higher yields and selectivities. acs.org

Scalability: Scaling up production is achieved by running the reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up large batch reactors. acs.org

Furthermore, sustainable approaches include the in situ generation of the brominating agent. For example, generating molecular bromine from NaBrO₃/HBr within a continuous flow system eliminates the need to handle and transport highly toxic and volatile Br₂. rsc.org These strategies, combined with the catalytic methods described above, pave the way for more environmentally benign and economically viable production of this compound.

Table of Mentioned Chemical Compounds

Reaction Mechanisms and Reactivity Profiles of 1 Bromomethyl 4 Nitronaphthalene

Mechanistic Studies of Bromine Functionalization at the Methyl Group

The bromomethyl group is typically introduced onto the 1-methyl-4-nitronaphthalene (B1293490) precursor through a bromination reaction at the benzylic methyl position. The subsequent reactions of this group are characteristic of benzylic halides.

The synthesis of 1-(bromomethyl)-4-nitronaphthalene from 1-methyl-4-nitronaphthalene is commonly achieved via a free-radical chain reaction. This process, often employing a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), selectively brominates the benzylic position. The stability of the benzylic radical intermediate is crucial for the success of this pathway.

The mechanism proceeds through three main stages:

Initiation: The radical initiator decomposes to form initial radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methyl-4-nitronaphthalene. This is the rate-determining step and results in the formation of a resonance-stabilized 4-nitro-1-naphthylmethyl radical. This radical then reacts with a molecule of NBS to yield the product, this compound, and a new succinimidyl radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Table 1: Mechanism of Radical Bromination

| Step | Description | Reactants | Products |

| Initiation | Formation of initial radicals. | Radical Initiator, NBS | Bromine Radical |

| Propagation | Formation of the product and regeneration of a chain-carrying radical. | 1-methyl-4-nitronaphthalene, Bromine Radical, NBS | This compound, HBr, Succinimidyl Radical |

| Termination | Combination of radicals to end the chain reaction. | Various Radical Species | Non-radical Products |

The bromomethyl group is an excellent electrophilic site and readily undergoes nucleophilic substitution reactions. The bromine atom serves as a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the solvent, and the nature of the nucleophile.

SN2 Mechanism: A strong, unhindered nucleophile will favor a bimolecular (SN2) pathway. This involves a backside attack on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

SN1 Mechanism: In the presence of a weak nucleophile and a polar, protic solvent, the reaction may proceed through a unimolecular (SN1) mechanism. This involves the departure of the bromide ion to form a 4-nitro-1-naphthylmethyl carbocation. This carbocation is significantly stabilized by the resonance delocalization of the positive charge across the naphthalene (B1677914) ring system. The subsequent attack by the nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture if a new stereocenter is formed.

Role of the Nitro Group in Directing Reactivity

The nitro group (—NO₂) is a powerful modulator of the molecule's reactivity due to its strong electron-withdrawing properties.

The nitro group exerts its influence through both the inductive effect and the resonance effect. nih.gov

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the naphthalene ring through the sigma bonds. youtube.com

Resonance Effect: The nitro group can withdraw electron density from the pi system of the ring, creating partial positive charges at the ortho and para positions relative to its point of attachment. youtube.com

These effects have profound consequences:

Electrophilic Aromatic Substitution (EAS): The strong deactivation of the ring makes further electrophilic substitution significantly more difficult compared to unsubstituted naphthalene. youtube.com The nitro group directs incoming electrophiles primarily to the meta positions on the same ring (positions 5 and 7).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack. nih.govnih.gov It stabilizes the negative charge in the intermediate Meisenheimer complex, which is the hallmark of the SNAr mechanism. nih.gov This allows for the displacement of other leaving groups on the ring by strong nucleophiles.

Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. saskoer.ca

Regioselectivity: The initial nitration of naphthalene to produce 1-nitronaphthalene (B515781) is a classic example of regioselectivity under kinetic control. youtube.comwordpress.com The attack at the alpha-position (C1) is favored because the resulting carbocation intermediate (a Wheland intermediate) is better stabilized by resonance, as it can be drawn with one intact benzene (B151609) ring. youtube.comwordpress.com In this compound, the nitro group and the bromomethyl group will direct any further substitution reactions on the ring. The powerful deactivating effect of the nitro group generally directs electrophiles to the other ring.

Stereoselectivity: Stereoselectivity becomes a consideration in reactions where a new chiral center can be formed. saskoer.ca For example, in a nucleophilic substitution at the bromomethyl carbon, if the reaction proceeds via an SN2 mechanism, it is stereospecific, resulting in an inversion of configuration. If it follows an SN1 path, it is generally not stereoselective, leading to racemization. The use of chiral catalysts or reagents can induce stereoselectivity in such transformations.

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The outcome of many reactions involving naphthalene derivatives is determined by a balance between kinetics and thermodynamics.

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest. This is the kinetic product, which proceeds through the transition state with the lowest activation energy. wordpress.com The formation of 1-nitronaphthalene from naphthalene is a kinetically controlled process. youtube.comwordpress.com

Thermodynamic Control: At higher temperatures or with longer reaction times, if the reaction is reversible, the system can reach equilibrium. The major product will then be the most stable one, known as the thermodynamic product. wordpress.com For instance, 2-nitronaphthalene (B181648) is thermodynamically more stable than 1-nitronaphthalene due to reduced steric hindrance between the nitro group and the hydrogen at the C8 position. wordpress.com

This principle applies to various transformations of this compound. For example, in further electrophilic substitution, the distribution of isomers can be manipulated by changing the reaction conditions to favor either the kinetic or the thermodynamic product. researchgate.netmdpi.com

Table 2: Kinetic vs. Thermodynamic Product in Naphthalene Nitration

| Feature | Kinetic Product (1-Nitronaphthalene) | Thermodynamic Product (2-Nitronaphthalene) |

| Formation Speed | Faster | Slower |

| Intermediate Stability | More stable carbocation intermediate (two resonance forms with an intact benzene ring) youtube.com | Less stable carbocation intermediate (one resonance form with an intact benzene ring) youtube.com |

| Product Stability | Less stable (due to steric strain) wordpress.com | More stable (less steric strain) wordpress.com |

| Favorable Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times (allowing for equilibrium) |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to elucidate through experimental means alone. rsc.org For a molecule like this compound, computational methods can offer deep insights into its reactivity, the stability of intermediates, and the energetics of various reaction pathways. By modeling the system at an atomic level, researchers can predict how the molecule will behave in a reaction, guiding further experimental work. These approaches are broadly categorized into quantum mechanics (QM) and molecular mechanics (MM) methods. nih.gov For studying reaction mechanisms, QM methods, particularly Density Functional Theory (DFT), are essential as they describe the electronic changes that occur during bond formation and breakage. nih.gov Molecular Dynamics (MD) simulations, often using force fields derived from MM or QM, can then be used to study the dynamic behavior of the molecule and its interaction with its environment over time. youtube.com

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies from studies on related nitronaphthalene and bromonaphthalene derivatives can be applied to understand its potential reactivity. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a leading quantum-mechanical method used to calculate the electronic structure of molecules. who.int It is particularly effective for studying organic reaction mechanisms because it provides a good balance between accuracy and computational cost. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and any intermediates. nih.gov

For this compound, DFT would be an ideal tool to investigate its susceptibility to nucleophilic substitution reactions, a common pathway for benzylic halides. The electron-withdrawing nitro group is expected to influence the reactivity of the bromomethyl group. DFT calculations could precisely quantify this influence.

A typical DFT study on the nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻) would involve:

Geometry Optimization: The 3D structures of the reactant (this compound), the nucleophile, the transition state (TS), and the product are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, charge transfer, and the nature of chemical bonds within the molecule during the reaction. nih.gov

Studies on similar systems, such as the nucleophilic substitution on other activated naphthalene systems, have successfully used DFT to elucidate reaction pathways and leaving-group abilities. researchgate.net For example, research on 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene demonstrated how DFT can be used to calculate the energies of Meisenheimer complexes, which are key intermediates in aromatic nucleophilic substitution. researchgate.net Although this compound undergoes aliphatic rather than aromatic substitution at the methyl carbon, the principles of using DFT to evaluate transition states and intermediates remain the same.

Table 1: Hypothetical DFT-Calculated Parameters for the S_N2 Reaction of this compound with Hydroxide (OH⁻)

| Parameter | Value (Method: B3LYP/6-311++G(d,p)) | Description |

| ΔE (Reaction Energy) | -75.2 kcal/mol | The overall energy change from reactants to products, indicating an exothermic reaction. |

| Ea (Activation Energy) | +18.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| TS Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency of the transition state, confirming its identity. |

| C-Br Bond Length (Reactant) | 1.96 Å | The initial length of the bond being broken. |

| C-Br Bond Length (TS) | 2.35 Å | The elongated bond in the transition state structure. |

| C-O Bond Length (TS) | 2.10 Å | The length of the new bond being formed in the transition state. |

| Mulliken Charge on Br (TS) | -0.65 e | The partial negative charge on the leaving bromine atom in the transition state. |

Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent results from actual published research on this specific compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent effects, and the dynamics of bond-breaking and formation events. youtube.com

While DFT is excellent for mapping static potential energy surfaces, MD simulations introduce the dimensions of time and temperature, allowing for the exploration of the dynamic pathways of a reaction. For this compound, MD simulations could be employed to:

Simulate Solvent Effects: The choice of solvent can significantly impact reaction rates and mechanisms. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules, providing insight into solvation energies and the role of the solvent in stabilizing or destabilizing transition states.

Study Bond Dissociation Dynamics: A study on the related compound 1-bromo-2-methylnaphthalene (B105000) used MD simulations to investigate the dynamics of the carbon-bromine bond cleavage following electron reduction. mdpi.com A similar approach could model the dissociation of the C-Br bond in this compound, tracking the trajectory of the leaving bromide ion and the resulting carbocation or radical intermediate.

Explore Conformational Landscapes: The naphthalene ring system is rigid, but the bromomethyl group has rotational freedom. MD simulations can explore the preferred orientations of this group and how its conformation might influence its accessibility to nucleophiles.

MD simulations can be performed using classical force fields or by using forces calculated "on-the-fly" with a QM method, an approach known as Ab Initio Molecular Dynamics (AIMD). AIMD is more computationally intensive but allows for the simulation of chemical reactions where bond breaking and forming are occurring. mdpi.com

Table 2: Illustrative Parameters for an MD Simulation of this compound in a Water Box

| Parameter | Value / Description | Purpose |

| System Composition | 1 molecule of this compound, ~5000 water molecules | To simulate the behavior of the compound in an aqueous solution. |

| Force Field | GAFF (General Amber Force Field) for the solute; TIP3P for water | A set of parameters that defines the potential energy of the system. |

| Simulation Time | 100 nanoseconds (ns) | The duration over which the molecular motions are simulated. |

| Temperature | 298 K (25 °C) | Standard ambient temperature to mimic laboratory conditions. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | A statistical ensemble where the number of particles (N), pressure (P), and temperature (T) are kept constant. |

Note: This table describes a typical setup for a classical MD simulation and is for illustrative purposes only.

By combining DFT calculations to understand the reaction energetics with MD simulations to explore the system's dynamics, researchers can build a comprehensive, multi-scale model of the reactivity of this compound.

Chemical Transformations and Derivatization of 1 Bromomethyl 4 Nitronaphthalene

Substitution Reactions at the Bromomethyl Group

The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. As a benzylic-type halide, the C-Br bond is activated towards displacement by a wide array of nucleophiles, typically following an S_N2 mechanism. This allows for the straightforward introduction of various functional groups and molecular scaffolds at the 1-position of the naphthalene (B1677914) ring.

The carbon-carbon bond-forming reactions at the benzylic position of 1-(bromomethyl)-4-nitronaphthalene can be achieved using various organometallic reagents or carbanions. While direct coupling reactions like Suzuki or Sonogashira typically involve aryl or vinyl halides, the high reactivity of the bromomethyl group allows for analogous alkylations.

For instance, the formation of alkyl derivatives can be accomplished by reacting this compound with organometallic reagents such as organocuprates or Grignard reagents, although side reactions can be a challenge. A more common approach involves the reaction with soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or nitroalkanes, under basic conditions.

The synthesis of aryl and heteroaryl derivatives can be more complex. While palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi reactions are powerful tools for C(sp²)-C(sp²) bond formation, their application to benzylic halides is less common than with aryl halides. wikipedia.orgmt.com However, under specific conditions, these methods can be adapted. Alternatively, Friedel-Crafts type alkylations of electron-rich aromatic or heteroaromatic compounds with this compound can yield the desired products.

Table 1: Illustrative C-C Bond Forming Reactions with Benzylic Halides

| Reactant 1 | Reactant 2 (Nucleophile/Coupling Partner) | Catalyst/Base | Product Type |

|---|---|---|---|

| This compound | Diethyl malonate | Sodium ethoxide | Alkyl derivative |

| This compound | Phenylboronic acid | Pd Catalyst / Base | Aryl derivative (via Suzuki-type coupling) |

| This compound | Terminal alkyne | Pd/Cu Catalyst / Base | Alkynyl derivative (via Sonogashira-type coupling) |

| This compound | Indole | Base | Heteroaryl derivative |

The displacement of the bromide by heteroatom nucleophiles is a high-yielding and straightforward method for synthesizing a variety of derivatives.

Ethers are readily prepared through the Williamson ether synthesis, where an alcohol or a phenol (B47542) is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.com This method is highly efficient for primary halides like the bromomethyl group.

Amines can be synthesized through several methods. Direct alkylation of primary or secondary amines with this compound is feasible, though it can lead to over-alkylation. A common alternative is the Gabriel synthesis, which involves alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine. Another approach is the reaction with sodium azide (B81097) to form an azidomethyl intermediate, which can then be reduced to the primary amine, for example, by catalytic hydrogenation or with triphenylphosphine (B44618) (Staudinger reaction).

Thioethers are formed with high efficiency by reacting this compound with a thiol or thiophenol in the presence of a base. Thiolates are excellent nucleophiles, and the reaction proceeds rapidly under mild conditions to yield the corresponding sulfide.

Table 2: Synthesis of Ethers, Amines, and Thioethers

| Nucleophile | Base | Reaction Type | Product |

|---|---|---|---|

| Phenol | K₂CO₃ | Williamson Ether Synthesis | 1-(Phenoxymethyl)-4-nitronaphthalene |

| Ethanol (B145695) | NaH | Williamson Ether Synthesis | 1-(Ethoxymethyl)-4-nitronaphthalene |

| Ammonia | - | Direct Alkylation | 1-(Aminomethyl)-4-nitronaphthalene |

| Potassium Phthalimide | - | Gabriel Synthesis | Phthalimido intermediate |

| Sodium Azide | - | Azide Substitution | 1-(Azidomethyl)-4-nitronaphthalene |

| Thiophenol | Et₃N | Thioether Synthesis | 1-(Phenylthiomethyl)-4-nitronaphthalene |

Modifications of the Nitro Group

The nitro group on the naphthalene ring is a versatile functional group that can be transformed into various other nitrogen-containing functionalities, most notably through reduction.

The reduction of the aromatic nitro group is a fundamental transformation in organic chemistry. A key challenge when working with this compound is the chemoselective reduction of the nitro group without affecting the reactive bromomethyl group.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common method for nitro reduction, but it would likely also cause the hydrogenolysis (cleavage) of the C-Br bond. Therefore, metal-based reductions in acidic or neutral media are often preferred. Stannous chloride (SnCl₂) in a non-acidic medium like ethanol or ethyl acetate (B1210297) is a well-established method for the selective reduction of aromatic nitro groups in the presence of other reducible or acid-sensitive groups, including halogens. strategian.comacsgcipr.org This makes it a suitable reagent for converting this compound to 4-(bromomethyl)naphthalen-1-amine. Other metal systems like iron (Fe) or zinc (Zn) in acetic acid or ammonium (B1175870) chloride can also be employed.

Under different conditions, the reduction can be stopped at intermediate stages. For example, controlled reduction, perhaps using zinc dust in the presence of ammonium chloride, can yield the corresponding N-hydroxylamino derivative.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent | Solvent | Typical Conditions | Product | Selectivity Note |

|---|---|---|---|---|

| SnCl₂·2H₂O | Ethanol | Reflux | Amine | High selectivity for nitro group over benzylic bromide. strategian.com |

| Fe / NH₄Cl | Ethanol/Water | Reflux | Amine | Generally selective, avoids strongly acidic conditions. |

| Na₂S₂O₄ | Water/Methanol | Room Temp | Amine | Sodium dithionite (B78146) is a mild reducing agent. |

| Zn / NH₄Cl | Water | Room Temp | Hydroxylamine (B1172632) | Can often isolate the hydroxylamine intermediate. |

Denitration, the complete removal or replacement of the nitro group, is a less common but synthetically useful transformation. One method involves the reduction of the nitro group to an amine, followed by diazotization with nitrous acid (HNO₂) to form a diazonium salt. The diazonium group can then be removed (replaced by hydrogen) via a reductive process, for instance, by treatment with hypophosphorous acid (H₃PO₂). This two-step sequence would convert this compound into 1-(bromomethyl)naphthalene (B1266630). The diazonium intermediate can also be substituted by various other groups (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, further expanding the synthetic utility.

Cycloaddition Reactions Involving the Naphthalene Ring

The aromaticity of the naphthalene ring system generally makes it a reluctant participant in cycloaddition reactions. However, the presence of a strong electron-withdrawing group, such as the nitro group at the 4-position, can lower the LUMO energy of the π-system. This enhances the dienophilic character of the substituted ring, allowing it to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes.

For this compound, the reaction would likely involve the C1-C2-C3-C4 portion of the naphthalene ring acting as the dienophile. These reactions often require forcing conditions, such as high pressure or temperature, to overcome the aromatic stabilization energy. The cycloaddition would result in a dearomatized, bicyclic adduct, which could serve as a complex scaffold for further synthetic elaborations.

Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom of the bromomethyl group is a key site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. masterorganicchemistry.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a widely used method for forming C-C bonds. libretexts.orgnih.gov While direct Suzuki coupling of this compound is not explicitly detailed, the coupling of other naphthalene derivatives is well-established. For example, the direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted cyclopropylboron compounds with bromonaphthalene has been successfully demonstrated. researchgate.net

The Stille reaction, which couples an organotin compound with an organic halide, is another versatile C-C bond-forming reaction. organic-chemistry.orgwikipedia.orglibretexts.org It has been employed in the synthesis of complex molecules, including the total synthesis of natural products. youtube.com The reaction is known for its tolerance of a wide range of functional groups, suggesting its potential applicability to a substrate like this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. thieme-connect.deorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by palladium and is known for its high stereoselectivity. organic-chemistry.org The bromomethyl group could potentially participate in Heck-type reactions, although the reactivity might differ from that of a typical aryl or vinyl halide.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes has been developed, showcasing the possibility of using the nitro-substituted ring in such reactions. rsc.org This opens up avenues for the dual functionalization of this compound, utilizing both the bromo and nitro groups.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Pd catalyst, Base | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. libretexts.orgnih.gov |

| Stille Coupling | Organotin compound + Organic halide/triflate | Pd catalyst | Tolerant of many functional groups. organic-chemistry.orgwikipedia.org |

| Heck Reaction | Alkene + Unsaturated halide/triflate | Pd catalyst, Base | Forms substituted alkenes with high stereoselectivity. thieme-connect.dewikipedia.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu co-catalyst, Base | Forms C(sp2)-C(sp) bonds. wikipedia.orglibretexts.org |

The nitro group is a powerful directing group in C-H functionalization reactions due to its strong electron-withdrawing nature. nih.govrsc.org It can facilitate regioselective ortho-functionalization of the naphthalene ring system. rsc.org Various C-H activation reactions of nitroarenes have been reported, including ortho-arylation, -alkylation, and oxidative Heck reactions. rsc.org

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com Several named rearrangement reactions are prominent in organic chemistry, such as the Beckmann, Curtius, and Claisen rearrangements. thermofisher.comlibretexts.org

For nitroaromatic compounds, rearrangements can occur under specific conditions. For example, some substituted 2-nitroanilines undergo rearrangement in concentrated sulfuric acid, which is thought to involve the migration of the nitro group. rsc.org While specific studies on the rearrangement or isomerization of this compound are scarce, the potential for such transformations exists, particularly under acidic or thermal conditions. The presence of the bromomethyl group could also lead to unique rearrangement pathways, potentially involving the formation of carbocation intermediates that could trigger skeletal reorganization. The Beckmann rearrangement, for instance, converts an oxime into an amide or a nitrile and proceeds through an alkyl or hydride shift. libretexts.orgmasterorganicchemistry.com While not directly applicable to this compound itself, this illustrates the types of skeletal changes that can be induced in related structures.

Advanced Spectroscopic and Structural Characterization of 1 Bromomethyl 4 Nitronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

A ¹H NMR spectrum of 1-(bromomethyl)-4-nitronaphthalene would provide crucial information about the arrangement of protons in the molecule. The protons of the bromomethyl group (-CH₂Br) would be expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The aromatic protons on the naphthalene (B1677914) ring would exhibit a complex splitting pattern, appearing as multiplets. The positions of these signals (chemical shifts) would be influenced by the electron-withdrawing nitro group (-NO₂) and the bromomethyl substituent. For comparison, in the spectrum of the related compound 1-(bromomethyl)naphthalene (B1266630), the methylene (B1212753) protons appear as a singlet at approximately 4.9 ppm sigmaaldrich.com. The aromatic protons of nitronaphthalene derivatives typically resonate in the range of 7.5-9.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂Br | ~4.8 - 5.2 | Singlet |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values are not currently available in the public domain.

The ¹³C NMR spectrum would reveal the number of unique carbon environments and provide information about their electronic state. The carbon of the bromomethyl group would appear at a characteristic chemical shift. The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region, with their exact positions dictated by the substituents. The carbon atom attached to the nitro group and the carbon bearing the bromomethyl group would be significantly shifted.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂Br | ~30 - 35 |

| Aromatic C | ~120 - 150 |

| C-NO₂ | Further downfield in the aromatic region |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values are not currently available in the public domain.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the connections between the bromomethyl group and the naphthalene ring, and for confirming the positions of the substituents on the aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of fragmentation pathways, which can confirm the molecular structure.

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula C₁₁H₈BrNO₂. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units for the molecular ion.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner, providing a "fingerprint" that can be used for structural confirmation. The analysis of these fragments helps to piece together the molecular structure.

For this compound, key fragmentation pathways would likely involve:

Loss of the bromine atom to form a stable naphthylmethyl cation.

Loss of the nitro group.

Fragmentation of the naphthalene ring system.

Table 3: Predicted Diagnostic Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 265/267 | [C₁₁H₈BrNO₂]⁺ | Molecular ion peak (M⁺) showing the bromine isotope pattern. |

| 186 | [C₁₁H₈NO₂]⁺ | Loss of Br radical. |

| 141 | [C₁₁H₈]⁺ | Loss of Br and NO₂. |

Note: This table is predictive and based on general fragmentation patterns of similar compounds. Actual experimental values are not currently available in the public domain.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. thermofisher.comlabmanager.com These methods probe the distinct vibrational modes of chemical bonds, which act as a molecular fingerprint. thermofisher.comresearchgate.net IR spectroscopy measures the absorption of infrared light that causes a change in the dipole moment of a bond, making it particularly sensitive to polar functional groups. researchgate.net Conversely, Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in a bond's polarizability, and it is often more sensitive to non-polar, symmetric bonds. thermofisher.comresearchgate.net Together, they provide complementary information for a complete structural assignment.

For this compound, the spectra are expected to be dominated by the characteristic vibrations of the nitro (–NO₂), bromomethyl (–CH₂Br), and substituted naphthalene groups. Analysis of closely related compounds, such as 1,5-dinitronaphthalene, provides a reliable basis for assigning these vibrational modes. nih.gov

The key expected vibrational frequencies for this compound include:

Nitro Group (–NO₂) Vibrations: The nitro group is characterized by strong, distinct stretching modes. The asymmetric stretch (νas) typically appears at a higher frequency than the symmetric stretch (νs).

Aromatic Naphthalene Ring Vibrations: The naphthalene core gives rise to several characteristic bands, including C-H stretching, C=C aromatic ring stretching, and various in-plane and out-of-plane bending vibrations.

Aliphatic Group Vibrations: The bromomethyl group will exhibit C-H stretching and bending (scissoring) modes. The carbon-bromine (C-Br) stretch is a key indicator, though it appears at lower frequencies.

Based on data from related nitronaphthalene compounds, the following table summarizes the anticipated key vibrational bands. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretching | 3100 - 3000 | IR & Raman |

| Asymmetric NO₂ Stretching (ν_as) | 1550 - 1510 | IR (Strong) |

| Aromatic C=C Ring Stretching | 1600 - 1450 | IR & Raman |

| Symmetric NO₂ Stretching (ν_s) | 1360 - 1330 | IR (Very Strong) |

| CH₂ Bending (Scissoring) | ~1420 | IR |

| C-Br Stretching | 700 - 500 | IR (Medium-Strong) |

This table is generated based on typical vibrational frequencies for the specified functional groups and data from analogous compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electron energy levels within a molecule and the transitions between them, which are fundamental to understanding a compound's color, photostability, and potential for fluorescence.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to an excited state. rsc.orguomustansiriyah.edu.iq The primary structural feature responsible for this absorption is the chromophore. In this compound, the entire nitronaphthalene system acts as the chromophore.

The presence of the conjugated π-electron system of the naphthalene ring, extended by the powerful electron-withdrawing nitro group, is expected to give rise to strong absorptions in the UV region. amazonaws.com The spectrum of naphthalene itself shows intense absorption bands, and the addition of substituents like the nitro group typically shifts these absorptions to longer wavelengths (a bathochromic shift). researchgate.net These absorptions are primarily due to π → π* transitions within the aromatic system.

| Compound/System | Typical λ_max (nm) | Transition Type |

| Naphthalene | ~220, 275, 312 | π → π |

| 1-Nitronaphthalene (B515781) | ~320 - 340 | π → π |

| Conjugated Carbonyl (C=O) | 200 - 300 (weak) | n → π* |

This table presents typical absorption maxima for related chromophoric systems to infer the behavior of this compound.

Fluorescence is the emission of light from a molecule after it has absorbed light and entered an excited singlet state. However, many nitroaromatic compounds, including 1-nitronaphthalene, are known to be practically non-fluorescent. nih.gov This is because the nitro group promotes a highly efficient non-radiative decay pathway known as intersystem crossing (ISC), where the excited singlet state rapidly converts to a triplet state, quenching any potential fluorescence. nih.govacs.org

Research into derivatives has shown that it is possible to induce fluorescence in the nitronaphthalene scaffold. acs.org By attaching strong electron-donating groups, such as an amine (–NH₂) or an N-amide, to the naphthalene ring that does not bear the nitro group, the electronic structure can be modified to suppress the non-radiative decay pathways. nih.govacs.org These "push-pull" systems can exhibit significant fluorescence, with properties that are often sensitive to the polarity of the solvent. acs.org

The table below summarizes the photophysical properties of representative fluorescent nitronaphthalene derivatives in various solvents.

| Derivative Structure | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_f) |

| 5-amino-1-nitronaphthalene | Toluene | 428 | 618 | 0.015 |

| 5-amino-1-nitronaphthalene | Chloroform | 451 | 670 | 0.001 |

| 5-(acetylamino)-1-nitronaphthalene | Toluene | 355 | 505 | 0.17 |

| 5-(acetylamino)-1-nitronaphthalene | Acetonitrile (B52724) | 357 | 553 | 0.03 |

Data sourced from a study on making nitronaphthalenes fluorescent. acs.org

Terahertz (THz) Spectroscopy for Solid-State Characterization

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is a powerful non-destructive technique for characterizing the solid state of molecular materials. frontiersin.orgyale.edu Unlike mid-IR spectroscopy which probes intramolecular vibrations of functional groups, THz radiation excites low-frequency molecular motions, such as intermolecular vibrations (e.g., hydrogen bonds), lattice phonon modes, and large-amplitude conformational modes. missouri.edursc.org This makes THz spectroscopy exceptionally sensitive to the crystalline structure and polymorphism of a compound.

Studies on 1-nitronaphthalene, a close analog of this compound, demonstrate the utility of this technique. The THz absorption spectrum of 1-nitronaphthalene displays several distinct and sharp absorption peaks that are absent in the spectrum of the parent naphthalene molecule. missouri.edu These peaks are a unique fingerprint of the compound's crystal lattice structure.

The observed THz absorption peaks for solid-state 1-nitronaphthalene are listed below.

| Compound | Observed THz Absorption Peaks (THz) |

| 1-Nitronaphthalene | 0.52, 0.71, 1.05, 1.26, 1.35, 1.75 |

Data sourced from a THz spectroscopic characterization of 1-nitronaphthalene. missouri.edu

These absorption features arise from the collective vibrational modes of the molecules within the crystal, providing direct information about the solid-state packing and intermolecular forces.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to calculate the electron density throughout the crystal and thus build an atomic-resolution model of the molecule. This provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The crystallographic data for 2-methoxy-1-nitronaphthalene (B3031550) is summarized in the following table.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 |

| b (Å) | 10.2456 |

| c (Å) | 10.5215 |

| α (°) | 86.390 |

| β (°) | 82.964 |

| γ (°) | 85.801 |

| Volume (ų) | 972.63 |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interactions | C-H···O, π-π stacking nih.govresearchgate.net |

| NO₂-Ring Dihedral Angle (°) | 89.9 and 65.9 (for two independent molecules) nih.gov |

Data obtained from the single-crystal X-ray diffraction study of 2-methoxy-1-nitronaphthalene. nih.govresearchgate.net

Applications in Advanced Organic Materials and Chemical Biology

Role as a Building Block in Complex Molecular Architectures

The construction of large, complex organic molecules is fundamental to materials science and advanced organic synthesis. Bifunctional compounds like 1-(Bromomethyl)-4-nitronaphthalene offer the potential to introduce specific naphthalene-based units into larger systems.

Polycyclic aromatic hydrocarbons are molecules composed of two or more fused aromatic rings. iptsalipur.org They are significant in materials science, with applications in organic electronics and as components of larger, well-defined carbon nanostructures. The synthesis of complex PAHs often involves the coupling of smaller aromatic fragments.

Theoretically, this compound could serve as a precursor in the synthesis of more elaborate PAHs. The bromomethyl group is a key functionality for this purpose, as it can be used in various C-C bond-forming reactions. For example, it can undergo alkylation reactions where a nucleophilic carbon attacks the methylene (B1212753) carbon, displacing the bromide. youtube.comyoutube.com This could be used to connect the naphthalene (B1677914) unit to another aromatic system. Furthermore, subsequent chemical transformation of the nitro group could facilitate cyclization reactions to form new fused rings. While general strategies for synthesizing PAHs, such as the Haworth synthesis, are well-established for creating naphthalene and phenanthrene (B1679779) systems from simpler starting materials, specific documented examples detailing the use of this compound to build larger, discrete PAHs are not prominent in the surveyed literature. iptsalipur.orgnih.gov

Helically chiral molecules, or helicenes, are a class of compounds that possess chirality due to their screw-shaped, non-planar structure. This structural feature arises from the ortho-fused arrangement of aromatic rings. These molecules are of interest for their unique chiroptical properties and potential applications in asymmetric catalysis and materials science.

The synthesis of helicenes requires the strategic construction of a sterically crowded, overlapping spiral of aromatic rings. While naphthalene derivatives are foundational components of many helicenes, the direct application of this compound as a starting material for such structures is not a commonly cited method in scientific literature. The synthesis of these complex architectures typically involves multi-step processes, and the specific functionalization pattern of this compound may not be optimal for the required annulation strategies.

Applications in Medicinal Chemistry and Bioactive Compound Synthesis

The naphthalene scaffold is present in numerous pharmacologically active compounds. The functional groups of this compound allow for its potential use as an intermediate in the synthesis of new therapeutic agents.

Nitroaromatic compounds serve as important starting materials for a wide variety of molecules, including pesticides and pharmaceuticals. nih.gov The parent compound, 1-nitronaphthalene (B515781), is known to be an intermediate in the manufacture of dyes, drugs, and other specialty chemicals. nih.gov The synthetic versatility of the nitro group, particularly its reduction to an amine, is a cornerstone of this utility. mdpi.com

The structure of this compound contains the necessary reactive sites for it to be a plausible intermediate in the synthesis of bioactive compounds. The bromomethyl group could be used to link the nitronaphthalene moiety to a pharmacophore, while the nitro group could be converted to an amine and subsequently functionalized. However, a review of available scientific literature does not show prominent, specific examples of this compound being used as a direct intermediate in the synthesis of named anti-inflammatory, anticancer, or antiviral drugs that are in clinical use or advanced development.

Prodrugs are inactive derivatives of drug molecules that undergo a chemical or enzymatic transformation in the body to release the active parent drug. mdpi.comnih.gov This strategy is employed to overcome issues such as poor solubility, chemical instability, or to achieve targeted drug delivery. mun.canih.gov

The design of a prodrug often involves attaching a "promoiety" to the active drug via a chemically labile linker. The bifunctionality of this compound makes it a theoretical candidate for such applications.

Linker Chemistry: The bromomethyl group is a reactive electrophile that could be used to covalently attach the nitronaphthalene moiety to a drug molecule containing a suitable nucleophile (e.g., a hydroxyl or carboxyl group).

Triggered Release: The nitro group offers a potential mechanism for targeted drug release. Nitroaromatics can be selectively reduced to amines by enzymes present in hypoxic (low oxygen) environments, a characteristic feature of solid tumors. This bioreduction could be exploited as a trigger to release a conjugated drug specifically at a tumor site.

Despite this theoretical potential, there are no well-documented instances in the researched literature of this compound being specifically utilized in a prodrug or drug delivery system that has been developed or marketed.

Utilization in Catalysis and Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net This field is crucial for developing molecular sensors, self-assembling materials, and novel catalytic systems. tab-lab.orgnwhitegroup.com

The role of a molecule in supramolecular chemistry often depends on its ability to participate in specific non-covalent interactions like hydrogen bonding, π-π stacking, or metal coordination. While the naphthalene core of this compound can engage in π-π stacking, and the nitro group could potentially act as a hydrogen bond acceptor, its application in catalysis or as a primary building block in designed supramolecular assemblies is not established in the available literature. Its primary utility is defined by the covalent bond-forming reactivity of its bromomethyl group rather than its participation in complex non-covalent systems.

Ligand Synthesis for Metal-Organic Frameworks (MOFs) and Catalysts

Following a comprehensive review of available scientific literature, no specific instances or detailed research findings have been identified regarding the application of this compound in the synthesis of ligands for Metal-Organic Frameworks (MOFs) or as a direct precursor in catalyst synthesis. While the synthesis of MOFs often involves functionalized organic linkers, and various catalysts are built upon bespoke molecular scaffolds, the use of this particular compound has not been documented in the accessible research. The general strategies for creating complex ligands for MOFs sometimes involve in-situ reactions from simpler precursors, but this compound is not mentioned among the examples in these studies. cdnsciencepub.com

Non-covalent Interactions in Host-Guest Systems

There is no available research that specifically details the role of this compound in non-covalent interactions within host-guest systems. The study of non-covalent interactions is a broad field, encompassing forces like hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular structures. Research in host-guest chemistry explores the binding of 'guest' molecules within the cavities of 'host' molecules, a process often governed by these non-covalent forces. However, the specific contribution or application of this compound in this context has not been reported in the scientific literature.

Development of Sensing and Optoelectronic Materials

No specific research or data has been found that describes the use of this compound in the development of sensing or optoelectronic materials. The design of such materials often leverages the unique electronic and photophysical properties of conjugated organic molecules. While naphthalene derivatives, in general, are of interest in materials science, the specific compound this compound has not been featured in the available literature concerning these applications.

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While established methods for synthesizing 1-(Bromomethyl)-4-nitronaphthalene exist, ongoing research focuses on developing novel strategies that offer greater efficiency, selectivity, and sustainability. Traditional multi-step syntheses are often resource-intensive and can generate significant waste. The future of its synthesis lies in the adoption of modern synthetic methodologies that can streamline the process.

Emerging strategies may include:

Direct C-H Functionalization: Developing catalytic systems that can directly introduce the bromomethyl group onto the naphthalene (B1677914) core would represent a significant leap in efficiency, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible light to drive the bromination reaction could offer milder reaction conditions and unique selectivity profiles compared to traditional thermal methods.

Mechanochemistry: Employing solvent-free or low-solvent mechanochemical methods (ball-milling) could reduce the environmental impact of the synthesis and potentially access different reactive pathways.

Exploration of Bio-orthogonal Reactions and Bioconjugation

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This field has opened new frontiers in chemical biology, enabling the study of biomolecules in their natural environments. wikipedia.orgnih.gov The unique electronic and structural features of this compound make it a promising candidate for development into a tool for bioconjugation—the process of linking molecules, at least one of which is biological in origin. clinicallab.com

Future research in this area will likely focus on:

Developing "Clickable" Derivatives: The nitro group of this compound can be chemically modified (e.g., reduced to an amine) to install bio-orthogonal handles like azides or alkynes. These groups can then participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to label proteins, nucleic acids, or glycans.

Pro-fluorophore Design: The nitronaphthalene core can act as a fluorescence quencher. Researchers may design probes where the this compound moiety is linked to a fluorophore. Upon a specific biological event or reaction, the quencher could be cleaved or modified, leading to a "turn-on" fluorescence signal for imaging applications.

Targeted Covalent Inhibition: The reactive bromomethyl group can act as an electrophile, forming a covalent bond with nucleophilic residues (like cysteine) on proteins. This reactivity could be harnessed to design highly specific covalent inhibitors for therapeutic or proteomic applications.

The ability to create novel molecules with improved functionalities through bioconjugation is a key driver in biotechnology, with applications in diagnostics and therapeutics. clinicallab.com

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design and saving significant time and resources. nih.govacm.org For a reactive molecule like this compound, computational modeling offers powerful insights into its behavior and can accelerate the development of new applications.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for reactions involving this compound. This can help in optimizing reaction conditions for higher yields and selectivity.

Predicting Bio-orthogonal Reactivity: Computational models can predict the rates and selectivity of potential bio-orthogonal reactions. nih.gov For instance, if derivatives of the compound are designed for cycloaddition reactions, modeling can help tune the electronic properties of the molecule to enhance reaction kinetics and orthogonality. nih.gov

In Silico Design of Functional Molecules: Before committing to lengthy synthetic campaigns, computational tools can be used to design and screen virtual libraries of this compound derivatives. acm.org This allows for the pre-selection of candidates with desired properties, such as specific binding affinities for a biological target or optimal electronic properties for materials science applications.

By integrating theoretical calculations with experimental work, a deeper understanding of the structure-property relationships of nitronaphthalene derivatives can be achieved, leading to a more rational and efficient design process.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and research. acm.orgnih.govyoutube.com These technologies offer enhanced control, safety, and efficiency, making them highly suitable for the synthesis and derivatization of reactive intermediates like this compound.